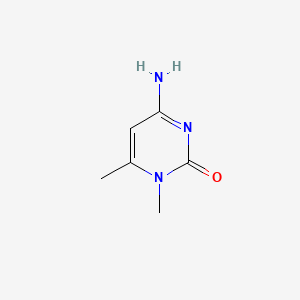
4-Amino-1,6-dimethyl-2-hydroxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,6-dimethyl-2-hydroxypyrimidine is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.1552 g/mol It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of malononitrile with an appropriate aldehyde in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,6-dimethyl-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-1,6-dimethyl-2-hydroxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acid analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. For example, it may inhibit the replication of viruses by interfering with viral DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the hydroxyl group.
4,6-Dihydroxypyrimidine: Contains two hydroxyl groups but lacks the amino group.
2-Amino-4,6-dihydroxypyrimidine: Contains both amino and hydroxyl groups but in different positions.
Uniqueness
4-Amino-1,6-dimethyl-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups in specific positions allows for unique interactions with biological targets and chemical reagents, making it valuable in various research and industrial applications .
Properties
CAS No. |
66943-92-8 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-amino-1,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7)8-6(10)9(4)2/h3H,1-2H3,(H2,7,8,10) |
InChI Key |
HPHILCXRGGDDOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)


![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)

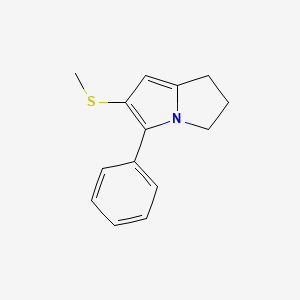
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
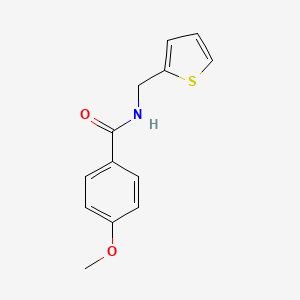
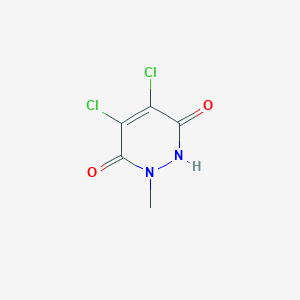
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
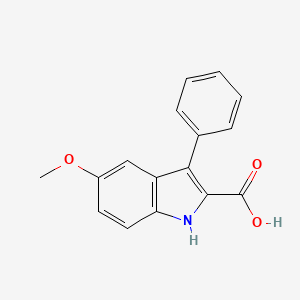
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
